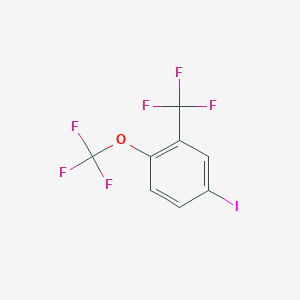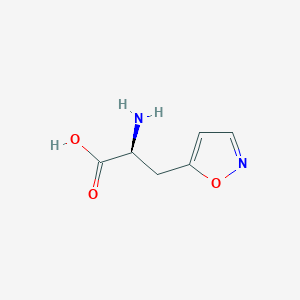
(S)-2-amino-3-(isoxazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(isoxazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(isoxazol-5-yl)propanoic acid typically involves the formation of the isoxazole ring followed by the introduction of the amino acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring. This can be achieved using copper (I) or ruthenium (II) catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The isoxazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(isoxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an agonist or antagonist in various biological pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-amino-3-(isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: A simple isoxazole ring without the amino acid moiety.
Isoxazoline: A reduced form of isoxazole with a saturated ring.
2-Amino-3-(isoxazol-4-yl)propanoic acid: A positional isomer with the isoxazole ring attached at a different position.
Uniqueness: (S)-2-Amino-3-(isoxazol-5-yl)propanoic acid is unique due to the specific positioning of the isoxazole ring and the presence of the amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C6H8N2O3 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-8-11-4/h1-2,5H,3,7H2,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
YZRGWMSKFDDWIE-YFKPBYRVSA-N |
Isomerische SMILES |
C1=C(ON=C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(ON=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
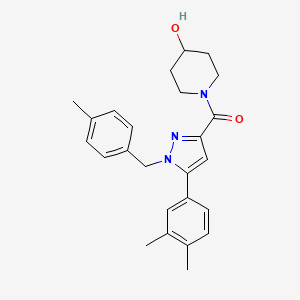
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
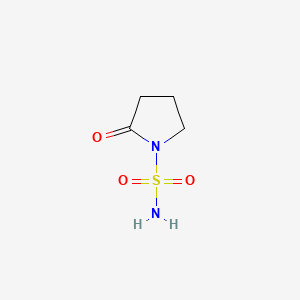
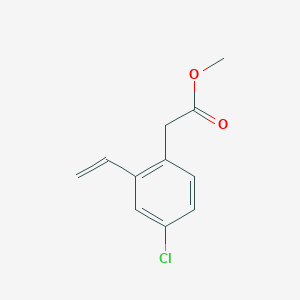
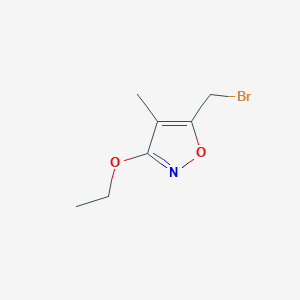
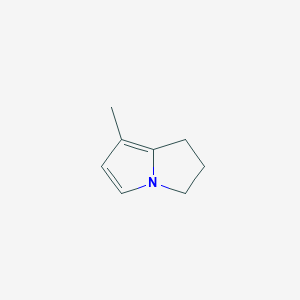
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)

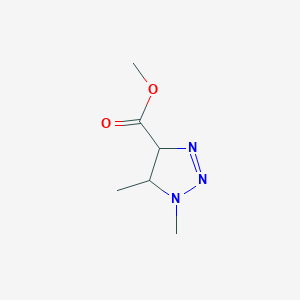
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)

